molecular formula C19H22ClN3O3 B15188152 Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- CAS No. 84344-61-6

Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)-

Cat. No.: B15188152
CAS No.: 84344-61-6
M. Wt: 375.8 g/mol
InChI Key: SZLKJBROUJXCGY-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- is a synthetic organic compound belonging to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3-(4-nitrophenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-chlorophenyl group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of 3-(4-nitrophenoxy)propyl group: The final step involves the reaction of the intermediate with 3-(4-nitrophenoxy)propyl bromide under similar basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The chlorophenyl group can be subjected to nucleophilic substitution reactions.

    Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reagent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Reduction of the nitro group: 1-(4-chlorophenyl)-4-(3-(4-aminophenoxy)propyl)piperazine.

    Substitution reactions: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Piperazine, 1-(4-chlorophenyl)-4-(3-(4-aminophenoxy)propyl)-
  • Piperazine, 1-(4-bromophenyl)-4-(3-(4-nitrophenoxy)propyl)-
  • Piperazine, 1-(4-chlorophenyl)-4-(3-(4-methoxyphenoxy)propyl)-

Comparison: Piperazine, 1-(4-chlorophenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the presence of both a 4-chlorophenyl group and a 3-(4-nitrophenoxy)propyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may have different substituents, leading to variations in their reactivity, stability, and biological activity.

Properties

CAS No.

84344-61-6

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine

InChI

InChI=1S/C19H22ClN3O3/c20-16-2-4-17(5-3-16)22-13-11-21(12-14-22)10-1-15-26-19-8-6-18(7-9-19)23(24)25/h2-9H,1,10-15H2

InChI Key

SZLKJBROUJXCGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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